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Compound of Interest

Compound Name: SR1555 hydrochloride

Cat. No.: B11929159

For Researchers, Scientists, and Drug Development Professionals

The Retinoid-related orphan receptor gamma t (RORyt), a nuclear receptor, is a critical
transcription factor in the differentiation and function of T helper 17 (Th17) cells. These cells are
key players in the inflammatory cascade responsible for numerous autoimmune diseases. By
producing pro-inflammatory cytokines, most notably Interleukin-17 (IL-17), Th17 cells contribute
to the pathology of conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis.
Consequently, RORyt has emerged as a promising therapeutic target for the development of
novel immunomodulatory drugs.

Inverse agonists of RORyt are small molecules that bind to the receptor and promote an
inactive conformation, thereby repressing its transcriptional activity. This leads to a reduction in
Th17 cell differentiation and a subsequent decrease in IL-17 production. SR1555
hydrochloride is one such RORyt inverse agonist. This guide provides an objective
comparison of SR1555 hydrochloride with other prominent RORyt inverse agonists,
supported by experimental data to aid researchers in selecting the appropriate tools for their
studies.

Quantitative Comparison of RORYy Inverse Agonists

The following table summarizes the in vitro potency of SR1555 hydrochloride and other well-
characterized RORYy inverse agonists. It is important to note that the data presented is
compiled from various studies, and direct comparison of absolute values should be made with
caution due to potential variations in experimental conditions.
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Compound Target/Assay IC50 / Ki Reference
SR1555 RORy IC50: 1 uM [1][2]
VTP-43742 RORyt Binding Ki: 3.5 nM [3]
IL-17A Secretion
IC50: 57 nM [3]
(mouse splenocytes)
IL-17A Secretion
IC50: 18 nM [3]
(human PBMCs)
o pIC50: 8.4 (IC50: ~4
GSK805 RORYy Inhibition [4]
nM)
Th17 Cell
) o pIC50: >8.2 [4]
Differentiation
SR2211 RORYy Binding Ki: 105 nM [5][6]
RORYy Transcriptional
o IC50: ~320 nM [5][6]
Activity
TAK-828F RORyt Binding IC50: 1.9 nM [7]
RORyt Reporter Gene
IC50: 6.1 nM [7]
Assay
IL-17A Secretion
IC50: 102 nM [8]
(human PBMCs)
RORYy Constitutive
XY018 o EC50: 190 nM [9]
Activity

A direct comparison of the inhibitory effect on IL-17A mMRNA expression in differentiating mouse

Th17 cells revealed the following rank order of potency: TAK-828F > VTP-23 (a derivative of

VTP-43742) > SR2211 > XY018.[10]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluating these compounds,

the following diagrams are provided.
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Figure 1. RORyt signaling pathway and mechanism of inverse agonist action.
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Figure 2. Experimental workflow for evaluating RORYy inverse agonists.

Detailed Experimental Protocols
RORyt Luciferase Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of RORyt.
o Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

¢ Plasmids:
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o An expression vector for the RORyt ligand-binding domain (LBD) fused to the Gal4 DNA-
binding domain (Gal4-RORyt-LBD).

o Areporter plasmid containing a luciferase gene under the control of a Gal4 upstream
activation sequence (UAS-Luc).

o A control plasmid, such as one expressing [-galactosidase, for normalization of
transfection efficiency.

e Procedure:

o HEK293T cells are co-transfected with the Gal4-RORyt-LBD, UAS-Luc, and control
plasmids.

o After an incubation period to allow for plasmid expression, the cells are treated with
various concentrations of the test compounds (e.g., SR1555) or vehicle control (DMSO).

o Following treatment, the cells are lysed, and luciferase activity is measured using a
luminometer.

o [-galactosidase activity is also measured for normalization.

o The IC50 value, representing the concentration at which the compound inhibits 50% of the
RORyt transcriptional activity, is calculated from the dose-response curve.

Th17 Cell Differentiation and IL-17 Quantification

This cell-based assay assesses the functional effect of RORYyt inverse agonists on primary
immune cells.

o Cell Source: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells
(PBMCs) or mouse splenocytes.

 Differentiation Cocktail: A combination of cytokines is used to drive the differentiation of naive
T cells into Th17 cells. This typically includes:

o Anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.
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[e]

Transforming growth factor-beta (TGF-f3).

(¢]

Interleukin-6 (IL-6).

[¢]

Interleukin-23 (IL-23) to stabilize the Th17 phenotype.

[¢]

Anti-IFN-y and anti-1L-4 antibodies to block differentiation into other T helper lineages.

e Procedure:

o Isolated naive CD4+ T cells are cultured in the presence of the Th17 differentiation
cocktail.

o Test compounds at various concentrations are added to the culture medium at the
beginning of the differentiation process.

o The cells are cultured for 3-5 days.
o For IL-17 quantification:

» ELISA: The cell culture supernatant is collected, and the concentration of secreted IL-
17Ais measured using a standard enzyme-linked immunosorbent assay (ELISA) kit.

» Intracellular Flow Cytometry: Cells are re-stimulated for a short period in the presence
of a protein transport inhibitor (e.g., Brefeldin A or Monensin). The cells are then fixed,
permeabilized, and stained with a fluorescently labeled anti-IL-17A antibody. The
percentage of IL-17A-producing cells is determined by flow cytometry.

o IC50 values for the inhibition of IL-17 production are determined from the dose-response
curves.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay

This biochemical assay measures the direct binding of compounds to the RORyt LBD and their
ability to disrupt the interaction with coactivator peptides.

« Reagents:
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o Recombinant GST-tagged RORyt-LBD.
o Aterbium-labeled anti-GST antibody (donor fluorophore).

o Afluorescein-labeled coactivator peptide (e.g., from SRC1/NCoA-1) (acceptor
fluorophore).

e Procedure:

o The RORyt-LBD, terbium-labeled antibody, and fluorescein-labeled coactivator peptide are
incubated together in a microplate well. In the absence of an inhibitor, the coactivator
peptide binds to the RORyt-LBD, bringing the donor and acceptor fluorophores into close
proximity, resulting in a high TR-FRET signal.

o Test compounds are added to the wells.

o If a compound binds to the RORyt-LBD and acts as an inverse agonist, it will prevent the
recruitment of the coactivator peptide.

o This disruption of the protein-protein interaction increases the distance between the donor
and acceptor fluorophores, leading to a decrease in the TR-FRET signal.

o The Ki or IC50 for binding is calculated from the dose-response curve of the TR-FRET
signal.

Conclusion

SR1555 hydrochloride is a valuable tool for studying the role of RORyt in health and disease.
While it demonstrates efficacy as a RORYy inverse agonist, its potency in cellular assays for IL-
17 inhibition appears to be lower than some other compounds that have progressed further in
clinical development, such as VTP-43742 and TAK-828F. The choice of which RORYy inverse
agonist to use will depend on the specific requirements of the research, including the desired
potency, selectivity, and the experimental system being employed. The provided data and
protocols offer a foundation for making an informed decision and for designing experiments to
further investigate the therapeutic potential of targeting the RORyt-Th17-IL-17 axis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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